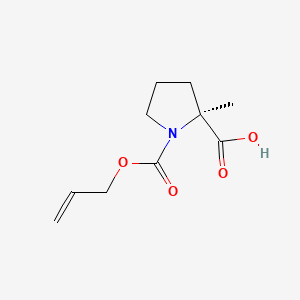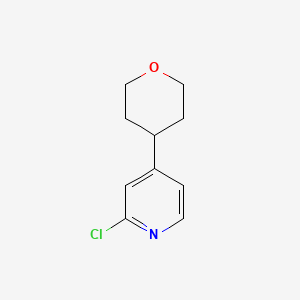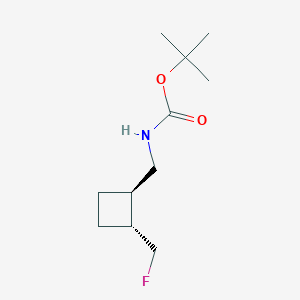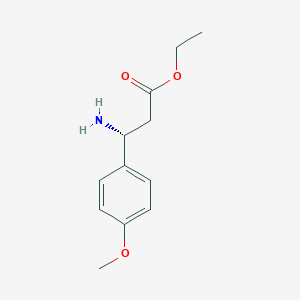
(4-Fluoro-2-iodophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-2-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFIN. It is a versatile material widely used in scientific research due to its unique properties, making it suitable for various applications, including drug development, organic synthesis, and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is designed to ensure consistent quality and scalability, adhering to stringent safety and environmental regulations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include nucleophiles like amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylmethanamine compounds .
Applications De Recherche Scientifique
(4-Fluoro-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride
- (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride
- (2-Fluorophenoxy)ethanamine hydrochloride
Comparison: Compared to these similar compounds, (4-Fluoro-2-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it particularly valuable in specialized research applications .
Propriétés
Formule moléculaire |
C7H8ClFIN |
|---|---|
Poids moléculaire |
287.50 g/mol |
Nom IUPAC |
(4-fluoro-2-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |
Clé InChI |
GLGGAWPRVWDDMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)



